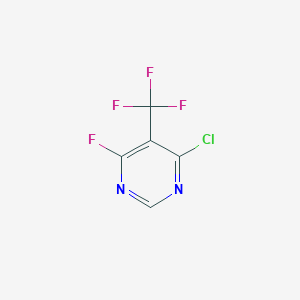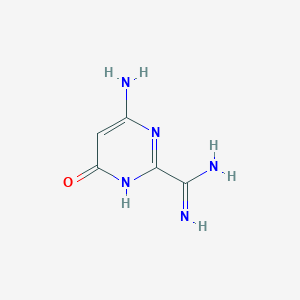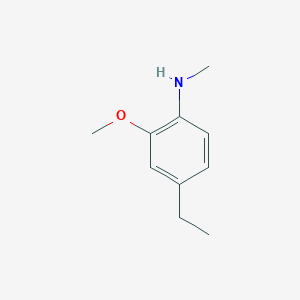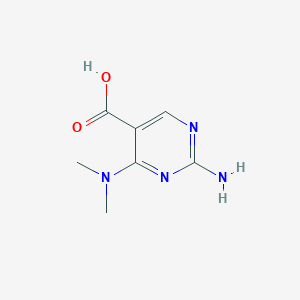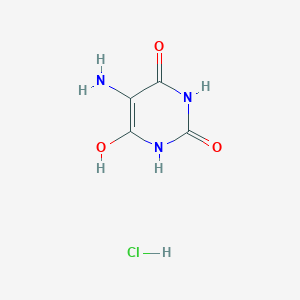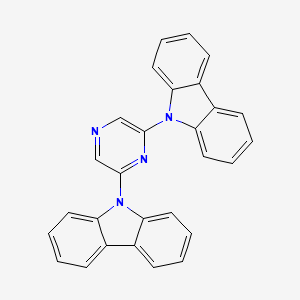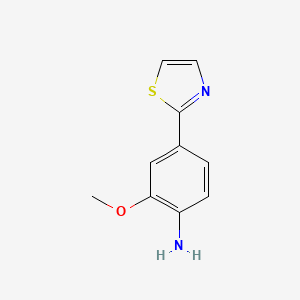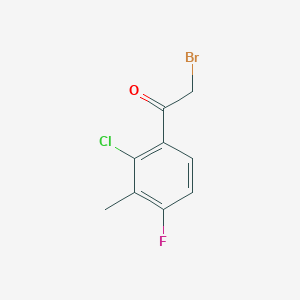
2-Bromo-1-(2-chloro-4-fluoro-3-methylphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-(2-chloro-4-fluoro-3-methylphenyl)ethanone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a bromine atom attached to an ethanone group, which is further substituted with a 2-chloro-4-fluoro-3-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(2-chloro-4-fluoro-3-methylphenyl)ethanone typically involves the bromination of 1-(2-chloro-4-fluoro-3-methylphenyl)ethanone. This can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to the large-scale synthesis of this compound.
Types of Reactions:
Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The methyl group on the aromatic ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Sodium borohydride in methanol or ethanol, or lithium aluminum hydride in diethyl ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products:
Substitution: Formation of substituted ethanone derivatives depending on the nucleophile used.
Reduction: Formation of 2-bromo-1-(2-chloro-4-fluoro-3-methylphenyl)ethanol.
Oxidation: Formation of 2-bromo-1-(2-chloro-4-fluoro-3-methylphenyl)acetic acid.
Scientific Research Applications
2-Bromo-1-(2-chloro-4-fluoro-3-methylphenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery programs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(2-chloro-4-fluoro-3-methylphenyl)ethanone depends on its interaction with biological targets. It may act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or enzymes, thereby inhibiting their function. The presence of halogen atoms (bromine, chlorine, and fluorine) can enhance its reactivity and binding affinity to specific molecular targets.
Comparison with Similar Compounds
- 2-Bromo-1-(4-fluoro-3-methylphenyl)ethanone
- 2-Bromo-1-(4-chloro-3-methylphenyl)ethanone
- 2-Bromo-1-(2-chloro-3-methylphenyl)ethanone
Comparison:
- Uniqueness: The presence of both chlorine and fluorine atoms on the aromatic ring of 2-Bromo-1-(2-chloro-4-fluoro-3-methylphenyl)ethanone makes it unique compared to its analogs. This combination of halogens can influence its chemical reactivity and biological activity.
- Reactivity: The specific arrangement of substituents on the aromatic ring can affect the compound’s reactivity in substitution and oxidation reactions.
- Biological Activity: The unique halogenation pattern may result in distinct biological properties, making it a valuable compound for targeted research and development.
Properties
Molecular Formula |
C9H7BrClFO |
|---|---|
Molecular Weight |
265.50 g/mol |
IUPAC Name |
2-bromo-1-(2-chloro-4-fluoro-3-methylphenyl)ethanone |
InChI |
InChI=1S/C9H7BrClFO/c1-5-7(12)3-2-6(9(5)11)8(13)4-10/h2-3H,4H2,1H3 |
InChI Key |
NJHOJBBEPPOWGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)C(=O)CBr)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-((1S,2S)-2-Amino-1,2-diphenylethyl)-1-((1R,4S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide](/img/structure/B13113633.png)
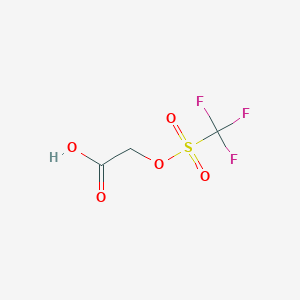
![3,4-Dimethyl[1,2,4]triazolo[5,1-c][1,2,4]triazine](/img/structure/B13113639.png)
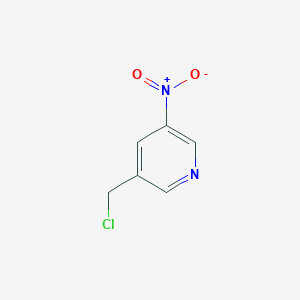
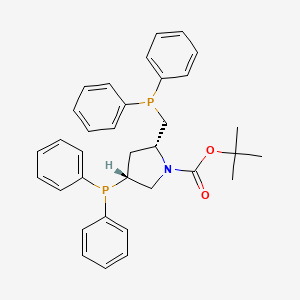
![2,9,12,15,18,21,24,27,30,33-Decaoxatricyclo[32.4.0.03,8]octatriaconta-1(38),3,5,7,34,36-hexaene](/img/structure/B13113655.png)
